molecular formula C16H20N2O2 B6122793 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one

Cat. No.: B6122793
M. Wt: 272.34 g/mol
InChI Key: ICJIGVIGSCPBGR-UHFFFAOYSA-N
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Description

The compound 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one is a pyridoindole derivative featuring a methoxy group at the 8-position of the indole ring and a 2-methylpropanoyl (isobutyryl) side chain.

Properties

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)16(19)18-7-6-15-13(9-18)12-8-11(20-3)4-5-14(12)17-15/h4-5,8,10,17H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJIGVIGSCPBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridoindole Core

The biological and physicochemical properties of pyridoindole derivatives are highly dependent on substituents at the 8-position of the indole ring and the nature of the acyl side chain. Key analogs include:

Table 1: Substituent and Side Chain Comparisons
Compound Name 8-Position Substituent Acyl Side Chain Molecular Weight (g/mol) Yield (%) Key Features References
1-(8-Methoxy-...)-2-methylpropan-1-one (Target) Methoxy (-OCH₃) 2-Methylpropanoyl ~278.3* N/A Enhanced lipophilicity
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[...]indol-2-yl)ethanone Chloro (-Cl) Acetyl (ethanone) 248.71 N/A Higher metabolic stability
(8-Trifluoromethoxy-...)-(5-trifluoromethyl-1H-pyrazol-3-yl)methanone (22) Trifluoromethoxy (-OCF₃) 5-Trifluoromethylpyrazole 394.3 88 Improved receptor selectivity
(6-Fluoro-3,9-dimethyl-...)-(5-trifluoromethyl-1H-pyrazol-3-yl)methanone (40) Fluoro (-F) 5-Trifluoromethylpyrazole 403.4 19 Chiral separation (97% ee)

*Estimated based on structural analogs.

Key Observations:
  • Methoxy vs. However, chloro-substituted analogs (e.g., 2LW) exhibit higher metabolic stability due to resistance to O-demethylation, a common metabolic pathway for methoxy groups .
  • Trifluoromethoxy and Fluoro Substituents : Trifluoromethoxy and fluoro groups increase electronegativity and metabolic resistance, often enhancing pharmacokinetic profiles .

Acyl Side Chain Modifications

The 2-methylpropanoyl group in the target compound contributes to steric bulk and lipophilicity, which may influence membrane permeability and receptor binding. Comparisons with other side chains:

Table 2: Side Chain Impact on Physicochemical Properties
Side Chain Example Compound LogP* Solubility Biological Relevance References
2-Methylpropanoyl (Target) Target compound ~3.2 Moderate Optimized for CNS penetration
Acetyl (ethanone) 1-(8-Chloro-...)-ethanone (2LW) 2.8 High Used in fragment-based drug design
Cyclopropanecarbonyl 1-(3,4-dihydro-...)-2-methylpropan-1-one ~3.0 Low Increased rigidity
5-Trifluoromethylpyrazole Compound 22 3.5 Low High receptor antagonism

*Predicted using fragment-based methods.

Key Observations:
  • 2-Methylpropanoyl: Balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targets.
  • Pyrazole-Based Side Chains : Introduce aromaticity and hydrogen-bonding capacity, often improving target specificity .

Structure-Activity Relationship (SAR) Insights

  • 8-Position Substituents : Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in binding pockets, while electron-withdrawing groups (e.g., chloro, trifluoromethoxy) improve metabolic stability .
  • Side Chain Bulk: Bulky groups like 2-methylpropanoyl may reduce off-target interactions but could limit solubility. Smaller acyl chains (e.g., acetyl) improve solubility but may reduce potency .
  • Stereochemistry : Chiral analogs (e.g., compound 40) demonstrate enantiomer-specific activity, emphasizing the need for stereochemical control during synthesis .

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